molecular formula C8H16ClN B2599797 (But-3-yn-1-yl)(tert-butyl)amine hydrochloride CAS No. 2174000-26-9

(But-3-yn-1-yl)(tert-butyl)amine hydrochloride

Cat. No.: B2599797
CAS No.: 2174000-26-9
M. Wt: 161.67
InChI Key: HQHNFFCJEJHJRX-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)(tert-butyl)amine hydrochloride (CID: 13756229) is a tertiary amine hydrochloride salt characterized by a tert-butyl group and a but-3-yn-1-yl substituent. Its molecular formula is C₈H₁₅N·HCl (molecular weight: 161.67 g/mol), with a SMILES string CC(C)(C)NCCC#C and InChIKey LWVYOMKPGFFZIY-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for various adducts range from 121.8 Ų ([M-H]⁻) to 139.2 Ų ([M+Na]+), as derived from ion mobility-mass spectrometry (IM-MS) modeling . No direct literature on its applications is available, suggesting it may be a novel or understudied compound.

Properties

IUPAC Name

N-but-3-ynyl-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-5-6-7-9-8(2,3)4;/h1,9H,6-7H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHNFFCJEJHJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174000-26-9
Record name (but-3-yn-1-yl)(tert-butyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-1-yl)(tert-butyl)amine hydrochloride typically involves the reaction of but-3-yn-1-amine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-1-yl)(tert-butyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of (But-3-yn-1-yl)(tert-butyl)amine hydrochloride typically involves the reaction of tert-butyl amine with butynyl halides or other alkynes under controlled conditions. The compound can serve as a versatile building block in organic synthesis due to its ability to undergo various transformations:

  • Alkyne Functionalization : The terminal alkyne can participate in reactions such as:
    • Hydroboration : To form alkenes or alcohols.
    • Cycloaddition Reactions : With dienes to create cyclic compounds.
    • Cross-Coupling Reactions : Such as Sonogashira coupling for the formation of carbon-carbon bonds.
  • Amine Reactivity : The amine group allows for:
    • N-Alkylation : To form more complex amines.
    • Formation of Amides : By reacting with carboxylic acids or their derivatives.

Medicinal Chemistry

The compound has been explored for its potential applications in drug development:

  • Anticancer Agents : Research indicates that compounds containing alkynes can exhibit anticancer properties. This compound may serve as a precursor for synthesizing more complex anticancer agents through further functionalization .

Organic Synthesis

The compound's reactivity allows it to act as a key intermediate in the synthesis of various organic molecules:

  • Synthesis of Bioactive Molecules : It can be used to generate complex structures that have biological activity, including potential pharmaceuticals .

Catalysis

Recent studies have highlighted the role of alkynes in catalysis:

  • Catalyst Development : The compound's structure may facilitate the design of new catalysts for organic transformations, enhancing reaction efficiency and selectivity .

Case Study 1: Synthesis of Alkynylated Compounds

In a recent study, this compound was utilized as a starting material to synthesize alkynylated derivatives that demonstrated improved activity against specific cancer cell lines. The study reported successful modifications leading to enhanced pharmacological profiles .

Case Study 2: Reaction with Electrophiles

Another investigation focused on the reactivity of this compound with electrophilic species. The results showed that the compound could effectively participate in nucleophilic substitution reactions, leading to the formation of novel compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)(tert-butyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (But-3-yn-1-yl)(tert-butyl)amine hydrochloride with structurally related amines and their hydrochlorides, focusing on molecular properties, reactivity, and synthesis pathways.

Property (But-3-yn-1-yl)(tert-butyl)amine HCl (But-3-en-2-yl)(methyl)amine HCl (CID: 14171936) But-3-yn-1-amine HCl (CAS: 88211-50-1) N-Methyl-4-(3-methoxyphenyl)-3-buten-1-amine (EP 1171127B1)
Molecular Formula C₈H₁₅N·HCl C₅H₁₁N·HCl C₄H₇N·HCl C₁₂H₁₇NO
Molecular Weight (g/mol) 161.67 121.60 105.57 199.28
Substituents Tert-butyl, alkyne Methyl, alkene Primary alkyne Methoxyphenyl, alkene, methyl
Bond Type Triple bond (C≡C) Double bond (C=C) Triple bond (C≡C) Double bond (C=C)
Amine Type Tertiary Secondary Primary Secondary
Predicted CCS (Ų) 127.8 ([M]+) Not reported Not reported Not reported
Synthetic Route Not explicitly described Hydroamination/allylic substitution Likely via alkyne amination Heck coupling with tert-butoxycarbonyl protection
Reactivity Notes Alkyne for click chemistry; steric hindrance Alkene for electrophilic additions Alkyne for cycloadditions Alkene for conjugation in drug-like molecules

Key Comparisons:

The alkyne moiety in the target compound and But-3-yn-1-amine HCl enables click chemistry (e.g., Huisgen cycloaddition), whereas But-3-en-2-yl(methyl)amine HCl (with an alkene) is more suited for electrophilic additions like hydrohalogenation .

Primary and secondary amines like But-3-yn-1-amine HCl and (But-3-en-2-yl)(methyl)amine HCl are synthesized via direct hydroamination or allylic substitution .

Collision Cross-Section (CCS) and Analytical Behavior

  • The target compound’s CCS values ([M+H]+: 129.4 Ų ) reflect its larger size and branched structure compared to simpler amines. Such data aids in LC-IM-MS identification but is unavailable for other compounds .

Potential Applications The tert-butyl group in the target compound may enhance metabolic stability in drug candidates, whereas primary amines like But-3-yn-1-amine HCl are more reactive but less stable .

Biological Activity

(But-3-yn-1-yl)(tert-butyl)amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of tert-butylamine with butynyl halides. The process typically yields high purity compounds suitable for biological testing.

Biological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties : The compound may possess activity against certain bacterial strains.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : It appears to affect pathways related to cell growth and apoptosis.
  • Interaction with Cellular Membranes : Its structure allows for potential interactions with lipid membranes, influencing cellular uptake and activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveReduction in neuronal cell death
MechanismDescriptionReference
Enzyme InhibitionTargets metabolic enzymes in cancer cells
Cell Signaling ModulationAffects pathways regulating apoptosis and survival
Membrane InteractionAlters membrane permeability affecting drug uptake

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy :
    • A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
  • Antimicrobial Testing :
    • In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotection :
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

Q & A

Basic: What are the optimal synthetic routes for (But-3-yn-1-yl)(tert-butyl)amine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with the introduction of the tert-butylamine group to a propargyl (but-3-yn-1-yl) backbone. Key steps include nucleophilic substitution or reductive amination, followed by HCl salt formation. Optimization requires:

  • Temperature control : Lower temperatures (0–5°C) during amine alkylation to minimize side reactions like alkyne polymerization .
  • Catalyst selection : Use of Cu(I) catalysts to enhance alkyne-amine coupling efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/ether mixtures to achieve ≥95% purity .

Basic: Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.2 ppm, singlet) and alkyne proton (δ ~1.8–2.1 ppm). ¹H-¹H COSY resolves coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₀H₁₄N₂·HCl: calc. 162.24 + 36.46 = 198.70 g/mol) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water gradients quantifies purity (>95%) .

Advanced: How does the compound’s stability vary under photolytic or thermal conditions?

The alkyne group is prone to photodecomposition via [2+2] cycloaddition or radical pathways. Experimental design considerations:

  • Photostability : Expose solutions (e.g., in DMSO or PBS) to UV light (254–365 nm) and monitor degradation via HPLC. Use radical scavengers (e.g., BHT) to suppress side reactions .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store at −20°C under inert gas (N₂/Ar) to prevent alkyne oxidation .

Advanced: What strategies resolve contradictions in reported bioactivity data for tertiary alkyne-amine derivatives?

Discrepancies often arise from assay conditions or impurity interference. Methodological approaches include:

  • Dose-response normalization : Test multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects .
  • Control experiments : Use enantiomerically pure samples (if chiral) and verify absence of endotoxins via LAL assays .
  • Target validation : Combine SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., cAMP inhibition) to confirm mechanistic relevance .

Advanced: How can computational modeling guide the design of derivatives with enhanced receptor selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., GPCRs). Focus on steric clashes between the tert-butyl group and receptor pockets .
  • ADMET prediction : SwissADME predicts solubility (LogS) and BBB permeability. Alkyne modifications (e.g., replacing with azide) may improve pharmacokinetics .

Methodological: What protocols ensure safe handling of hydrochloride salts during in vitro assays?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before transferring to halogenated waste containers .

Methodological: How to troubleshoot low yields in scaled-up synthesis?

  • Kinetic profiling : Monitor reaction progress via inline FTIR to identify rate-limiting steps (e.g., imine formation).
  • Solvent optimization : Switch from THF to DMF for better solubility of intermediates .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps like HCl salt formation .

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